molecular formula C40H68O14 B1192931 Gypenoside L

Gypenoside L

Numéro de catalogue: B1192931
Poids moléculaire: 772.97
Clé InChI: CSSWZAJSCZGGQX-DCTBPNCOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gypenoside L is a natural inhibitor of proliferation of liver and esophageal cancer cells by inducing senescence.

Applications De Recherche Scientifique

Anticancer Properties

Gypenoside L has demonstrated promising anticancer activities across various cancer types. Notably, it has been studied for its effects on renal cell carcinoma, esophageal cancer, and liver cancer.

Renal Cell Carcinoma

A study confirmed that this compound significantly inhibited the proliferation of clear cell renal cell carcinoma (ccRCC) cells and induced apoptosis. The compound was shown to downregulate the expression of certain enzymes involved in lipid metabolism, leading to reduced arachidonic acid levels in ccRCC cells. The half-maximal inhibitory concentration (IC50) for this compound was found to be 60 μM in 769-P cells and 70 μM in ACHN cells, indicating its effectiveness as an anticancer agent .

Esophageal Cancer

In human esophageal cancer cells, this compound induced non-apoptotic cell death associated with lysosomal swelling and inhibition of autophagic flux. Mechanistically, it increased intracellular reactive oxygen species (ROS), triggering an endoplasmic reticulum (ER) stress response that led to cell death. This suggests that this compound may serve as a novel therapeutic option for treating esophageal cancer .

Liver Cancer

This compound also exhibited antitumor effects in human hepatic cancer cells by causing cell cycle arrest at the S phase and activating senescence-related pathways. It reduced the expression of key cyclins and cyclin-dependent kinases (CDKs), further supporting its role as a potential anticancer agent .

Anti-Fatigue and Exercise Performance Enhancement

Recent clinical trials have highlighted the potential of this compound in enhancing exercise performance and reducing fatigue. A study involving healthy adults showed that oral administration of Gynostemma pentaphyllum extract containing this compound significantly improved resistance to exercise-induced fatigue. Parameters such as maximal oxygen consumption (VO2 max) and endothelial nitric oxide synthase (eNOS) levels were notably higher in the treatment group compared to controls .

Summary of Findings

The following table summarizes the key findings regarding the applications of this compound:

Application Cancer Type Mechanism of Action Key Findings
AnticancerRenal Cell CarcinomaInhibits proliferation; induces apoptosis; alters lipid metabolismIC50: 60 μM (769-P), 70 μM (ACHN); reduces arachidonic acid levels
AnticancerEsophageal CancerInduces non-apoptotic cell death; increases ROS; triggers ER stressInduces lysosomal swelling; inhibits autophagic flux
AnticancerLiver CancerCauses S phase arrest; activates senescence pathwaysReduces CDK and cyclin levels
Anti-FatigueGeneralEnhances exercise performance; increases eNOS levelsImproved VO2 max; reduced fatigue perception

Propriétés

Formule moléculaire

C40H68O14

Poids moléculaire

772.97

Nom IUPAC

(2S,3R,4S,5S,6R)-2-(((2R,3R,4S,5S,6R)-2-(((2R,3R,5R,8R,9R,10S,12R,13S,14R,17S)-2,12-dihydroxy-17-((S)-2-hydroxy-6-methylhept-5-en-2-yl)-8,10,14-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

InChI

InChI=1S/C40H68O14/c1-19(2)8-7-11-40(6,50)21-10-13-39(5)28(21)22(43)15-27-37(3)16-23(44)24(14-20(37)9-12-38(27,39)4)51-36-34(32(48)30(46)26(18-42)53-36)54-35-33(49)31(47)29(45)25(17-41)52-35/h8,20-36,41-50H,7,9-18H2,1-6H3/t20-,21+,22-,23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33-,34-,35+,36-,37+,38-,39-,40+/m1/s1

Clé InChI

CSSWZAJSCZGGQX-DCTBPNCOSA-N

SMILES

O[C@H]1[C@H](O[C@H]2[C@H](O[C@H]3[C@H](O)C[C@]4(C)[C@@]5([H])C[C@@H](O)[C@@]6([H])[C@@H]([C@](CC/C=C(C)\C)(O)C)CC[C@@]6(C)[C@]5(C)CC[C@]4([H])C3)O[C@H](CO)[C@@H](O)[C@@H]2O)O[C@H](CO)[C@@H](O)[C@@H]1O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Gypenoside L

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.